molecular formula C25H25N3O4 B11546962 2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate

2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B11546962
M. Wt: 431.5 g/mol
InChI Key: JGQJQSOKUJMGSH-JVWAILMASA-N
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Description

2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that features a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process often includes electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring . The reaction conditions usually require a catalyst and a controlled environment to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Halogens, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its combination of an ethoxy group, a benzoate ester, and an acetamidoimino moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C25H25N3O4/c1-3-31-23-15-19(13-14-22(23)32-25(30)20-10-5-4-6-11-20)16-27-28-24(29)17-26-21-12-8-7-9-18(21)2/h4-16,26H,3,17H2,1-2H3,(H,28,29)/b27-16+

InChI Key

JGQJQSOKUJMGSH-JVWAILMASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=CC=C2C)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=CC=C2C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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